molecular formula C9H12ClNOS B1487633 2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide CAS No. 1269151-98-5

2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide

Cat. No. B1487633
M. Wt: 217.72 g/mol
InChI Key: UNBGMRZSTIDDFQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide is a chemical compound . It belongs to the class of organic compounds known as acetamides.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2NO2S/c1-2-9-7-11 (15 (21-9)18-13 (19)8-16)14 (20)10-5-3-4-6-12 (10)17/h3-7H,2,8H2,1H3, (H,18,19) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes

This study explores the metabolism of chloroacetamide herbicides including 2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide in human and rat liver microsomes, highlighting the potential carcinogenic intermediates and the responsible cytochrome P450 isoforms for human metabolism of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Herbicide Efficacy and Environmental Impact

Chloroacetamide Inhibition of Fatty Acid Synthesis in the Green Alga Scenedesmus Acutus

This research indicates the herbicidal activity of chloroacetamide compounds like 2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide in inhibiting fatty acid synthesis in certain algal species, showing the compound's potential application and impact in an agricultural context (Weisshaar & Böger, 1989).

Antimicrobial and Anticancer Potential

Synthesis and Biological Evaluation of 5-Methyl-4-Phenyl Thiazole Derivatives as Anticancer Agents

This study involves the synthesis of derivatives of 2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide with a focus on their potential as anticancer agents, highlighting the structural elucidation of these compounds and their selective cytotoxicity against certain cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Molecular Characterization and Analysis

Spectroscopic, Quantum Mechanical Studies, Ligand Protein Interactions and Photovoltaic Efficiency Modeling of Some Bioactive Benzothiazolinone Acetamide Analogs

This paper offers a comprehensive analysis including spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive acetamide analogs. It also assesses the photovoltaic efficiency of these compounds, indicating their potential application in dye-sensitized solar cells (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c1-2-7-3-4-8(13-7)6-11-9(12)5-10/h3-4H,2,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBGMRZSTIDDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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